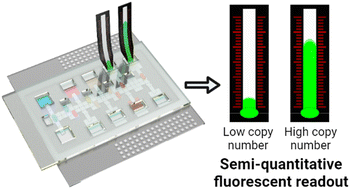Digital microfluidics with distance-based detection – a new approach for nucleic acid diagnostics†
Lab on a Chip Pub Date: 2023-11-21 DOI: 10.1039/D3LC00683B
Abstract
There is great enthusiasm for using loop-mediated isothermal amplification (LAMP) in point-of-care nucleic acid amplification tests (POC NAATs), as an alternative to PCR. While isothermal amplification techniques like LAMP eliminate the need for rapid temperature cycling in a portable format, these systems are still plagued by requirements for dedicated optical detection apparatus for analysis and manual off-chip sample processing. Here, we developed a new microfluidic system for LAMP-based POC NAATs to address these limitations. The new system combines digital microfluidics (DMF) with distance-based detection (DBD) for direct signal readout. This is the first report of the use of (i) LAMP or (ii) DMF with DBD – thus, we describe a number of characterization steps taken to determine optimal combinations of reagents, materials, and processes for reliable operation. For example, DBD was found to be quite sensitive to background signals from low molecular weight LAMP products; thus, a Capto™ adhere bead-based clean-up procedure was developed to isolate the desirable high-molecular-weight products for analysis. The new method was validated by application to detection of SARS-CoV-2 in saliva. The method was able to distinguish between saliva containing no virus, saliva containing a low viral load (104 genome copies per mL), and saliva containing a high viral load (108 copies per mL), all in an automated system that does not require detection apparatus for analysis. We propose that the combination of DMF with distance-based detection may be a powerful one for implementing a variety of POC NAATs or for other applications in the future.


Recommended Literature
- [1] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [2] The characterisation and reactivity of (η5-C5H5)M(CO)3(Xe) (M = Nb or Ta) in solution at room temperature
- [3] High mobility n-type organic semiconductors with tunable exciton dynamics toward photo-stable and photo-sensitive transistors†
- [4] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [5] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [6] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [7] Disordered peptide chains in an α-C-based coarse-grained model†
- [8] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [9] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [10] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 134807-28-6









